4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyridazinone ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazinone Core: Starting with a thiophene derivative, the pyridazinone core can be synthesized through cyclization reactions involving hydrazine derivatives.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid, followed by amination.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the sulfonamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making these compounds interesting for drug discovery.
Medicine
Medicinally, compounds containing sulfonamide groups are often explored for their antibacterial, antifungal, and anti-inflammatory properties. The unique structure of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may offer novel therapeutic benefits.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a thiophene.
4-chloro-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene.
4-chloro-N-(2-(6-oxo-3-(pyridyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Features a pyridyl group.
Uniqueness
The presence of the thiophene ring in 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide imparts unique electronic properties and potential bioactivity compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZSSZBFWHZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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